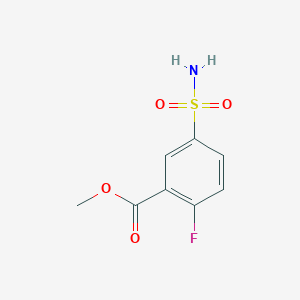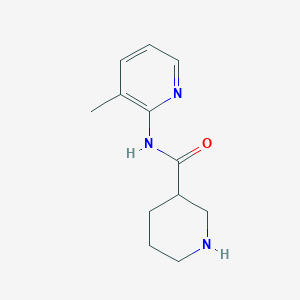![molecular formula C12H17N5 B1420189 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174847-42-7](/img/structure/B1420189.png)
3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Descripción general
Descripción
The compound “3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a complex organic molecule that contains a pyrazole ring and a triazole ring. Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They exhibit various biological activities, high selectivities, and low toxicities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group . The herbicidal activity assays showed that some compounds had an excellent inhibition effect on barnyard grass in a greenhouse experiment .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The chemical compound 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, due to its heterocyclic structure, is of significant interest in the synthesis of new pharmaceuticals with potential antimicrobial properties. Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, a series of new compounds were synthesized through oxidative cyclization of related precursors promoted by iodine(III) reagents, demonstrating potent antimicrobial properties against various bacterial and fungal strains (Prakash et al., 2011). Similarly, another study synthesized a series of triazolo[4,3-b][1,3,4]thiadiazole derivatives bearing pyrazole moieties, showing significant antimicrobial activity, suggesting the potential of these derivatives as antimicrobial agents (Reddy et al., 2010).
Potential Anticancer Applications
Research into the anticancer potential of compounds related to 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has yielded promising results. Certain derivatives have been synthesized and evaluated for their anticancer activities. For instance, new 3-heteroarylindoles, which may share structural similarities with the compound , were synthesized and showed moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, indicating their potential as anticancer agents (Abdelhamid et al., 2016).
Antiviral and Anti-HAV Activity
Compounds structurally related to 3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have also been explored for their antiviral properties. A novel series of pyrazole analogs, including various azolopyrimidines, displayed excellent and broad-spectrum antimicrobial activity, with some derivatives showing promising antiviral properties (Othman et al., 2020). Another study focused on synthesizing new triazolo[4,3-b]pyridazine derivatives, revealing some compounds with promising antiviral activity against the hepatitis A virus, highlighting the potential of these derivatives in antiviral therapy (Shamroukh & Ali, 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that triggers a series of biochemical reactions, leading to its observed pharmacological effects .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to its diverse pharmacological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It can be inferred from the known effects of similar compounds that the compound may have potent antileishmanial and antimalarial activities .
Action Environment
It can be inferred that factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Propiedades
IUPAC Name |
3-[(5-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10-6-7-13-17(10)9-12-15-14-11-5-3-2-4-8-16(11)12/h6-7H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWREMNNCHGABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C3N2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1420106.png)

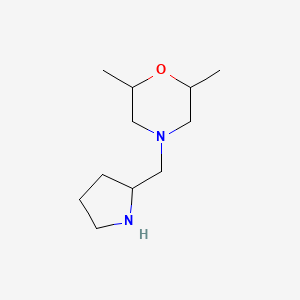
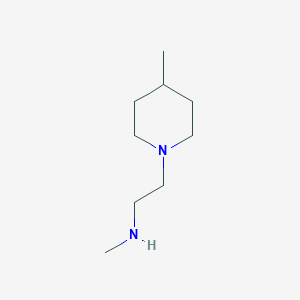
![2-[3-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1420111.png)
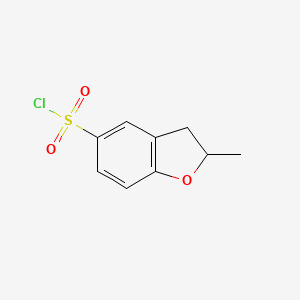

![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)


![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)
